

# A Technical Guide to the Biological Activities of Polygala tenuifolia Oligosaccharides

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## Compound of Interest

Compound Name: *Tenuifoliose I*

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## Abstract

*Polygala tenuifolia*, a perennial herb native to Asia, has a long history of use in traditional medicine for treating a variety of central nervous system disorders. Modern phytochemical research has identified oligosaccharide esters as one of the major classes of bioactive compounds responsible for the plant's therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of *Polygala tenuifolia* oligosaccharides, with a focus on their neuroprotective, anti-inflammatory, antidepressant, and cognitive-enhancing properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to support further research and drug development efforts.

## Introduction

*Polygala tenuifolia* Willd., commonly known as Yuan Zhi, is a well-documented herb in traditional Chinese medicine, prescribed for ailments such as amnesia, insomnia, and neurasthenia.[1][2] The primary bioactive constituents of its roots include triterpenoid saponins, xanthones, and, notably, oligosaccharide esters.[2][3][4][5] These oligosaccharides, often acylated with phenolic acids, have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.[4][6] This guide will delve into the core biological

activities of these complex carbohydrates, presenting the current state of scientific knowledge to aid researchers and professionals in the field.

## Core Biological Activities and Mechanisms of Action

The oligosaccharides from *Polygala tenuifolia* exert their effects through multiple, often interconnected, biological pathways. The most extensively studied activities include neuroprotection, anti-inflammation, antidepressant-like effects, and cognitive enhancement.

### Neuroprotective Effects

*Polygala tenuifolia* oligosaccharides have shown significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. These effects are largely attributed to their ability to mitigate excitotoxicity, reduce oxidative stress, and inhibit apoptosis.

One of the key neuroprotective oligosaccharides is Tenuifoliside A. Studies have demonstrated its ability to promote the viability of rat C6 glioma cells.<sup>[7]</sup> This effect is mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase B (TrkB) receptor pathway, which subsequently stimulates the ERK and PI3K/Akt signaling cascades.<sup>[7]</sup> Activation of these pathways leads to the phosphorylation of the CREB transcription factor, a key regulator of neuronal survival and plasticity.<sup>[3][7]</sup>

Another prominent oligosaccharide ester, 3,6'-disinapoyl sucrose (DISS), has been shown to protect SH-SY5Y neuroblastoma cells from glutamate- and H<sub>2</sub>O<sub>2</sub>-induced apoptosis.<sup>[3][8]</sup> This protection is associated with the upregulation of BDNF expression and CREB phosphorylation via the MAPK/ERK1/2 and PI3K pathways.<sup>[3]</sup>

### Anti-inflammatory Activity

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. *Polygala tenuifolia* oligosaccharides exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain phenylpropanoid sucrose esters from *Polygala tenuifolia* have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>).<sup>[9][10]</sup> For instance, 3-O-(3,4,5-trimethoxy-cinnamoyl),6'-O-(p-methoxybenzoyl) sucrose ester (TCMB) downregulates the protein and mRNA expression of

inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[9][10]

Tenuifolside A has also been reported to exert anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the c-Jun N-terminal kinase (JNK) and NF- $\kappa$ B signaling pathways.[9] The NF- $\kappa$ B pathway is a critical regulator of the inflammatory response, and its inhibition by these oligosaccharides represents a significant mechanism for their anti-neuroinflammatory action. Some studies suggest this modulation may be dependent on the TLR4/MyD88/NF- $\kappa$ B and TLR4/TRIF/NF- $\kappa$ B signaling pathways.[3][11]

## Antidepressant-like Activity

The antidepressant properties of *Polygala tenuifolia* oligosaccharides are linked to their ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, regulate monoamine neurotransmitters, and influence neurotrophic factor expression.

3,6'-disinapoyl sucrose (DISS) has been extensively studied for its antidepressant-like effects in chronic mild stress (CMS) models in rats.[12][13] DISS administration has been shown to reverse CMS-induced anhedonia, as indicated by increased sucrose consumption.[12][13] Mechanistically, DISS has been found to:

- **Regulate the HPA axis:** It significantly reduces elevated plasma levels of corticosterone (CORT), adrenocorticotrophic hormone (ACTH), and corticotropin-releasing hormone (CRH). [11][13] DISS also enhances the expression of glucocorticoid and mineralocorticoid receptors.[13]
- **Inhibit monoamine oxidase (MAO):** DISS has been shown to inhibit both MAO-A and MAO-B activity in the brain, which would lead to increased levels of monoamine neurotransmitters. [12]
- **Combat oxidative stress:** It increases the activity of superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation.[12]

Furthermore, some oligosaccharide derivatives, such as Polygalatenoside A and B, have been identified as norepinephrine reuptake inhibitors, directly implicating them in the modulation of neurotransmitter levels.[14][15][16]

## Cognitive Enhancement

Acylated oligosaccharides from *Polygala tenuifolia* have demonstrated the ability to improve learning and memory in various preclinical models.

Tenuifoliside B has been shown to have a cerebral protective effect against potassium cyanide-induced anoxia in mice and to ameliorate scopolamine-induced memory impairment in rats.<sup>[1]</sup> Its cognitive-enhancing effects are thought to be mediated, at least in part, by enhancing the cholinergic system.<sup>[1]</sup>

3,6'-disinapoyl sucrose (DISS) has also been implicated in promoting hippocampal neurogenesis. In a mouse model of Alzheimer's disease (APP/PS1 transgenic mice), DISS treatment was found to rescue cognitive deficits and promote the proliferation and neuronal differentiation of neural stem cells.<sup>[8]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of *Polygala tenuifolia* oligosaccharides.

Table 1: Neuroprotective and Cognitive-Enhancing Effects

Compound	Model	Assay	Endpoint	Result	Reference
Tenuifolside B	Scopolamine-induced amnesia in rats	Passive avoidance task	Amelioration of memory impairment	Effective	[1]
KCN-induced anoxia in mice	Cerebral protection	Protective effect	Effective	[1]	
3,6'-disinapoyl sucrose (DISS)	APP/PS1 transgenic mice	Morris Water Maze	Cognitive function	Rescued cognitive deficits	[8]
APP-NSCs (in vitro)	Neurosphere formation, BrdU incorporation	NSC proliferation and differentiation	Increased proliferation and neuronal differentiation	[8]	
BT-11 (extract)	Scopolamine-induced amnesia in rats	Passive avoidance, Water maze	Reversal of cognitive impairments	10 mg/kg, i.p.	[17][18]
Primary cultured rat neurons	Neurotoxicity induced by Glutamate, A $\beta$ , CT105	Cell death	Reduced cell death at 0.5, 3, and 5 $\mu$ g/ml	[17][18]	
Acetylcholine sterase (AChE) inhibition	In vitro assay	IC <sub>50</sub>	263.7 $\mu$ g/ml	[17][18]	

Table 2: Antidepressant-like Effects

Compound	Model	Administration	Key Findings	Reference
3,6'-disinapoyl sucrose (DISS)	Chronic Mild Stress (CMS) in rats	10 or 20 mg/kg, i.g.	Increased sucrose consumption; Reduced serum CORT, ACTH, and CRH; Increased brain SOD activity; Decreased brain MAO-A and MAO-B activity.	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Polygalatenoside A	Norepinephrine transporter binding assay	In vitro	IC <sub>50</sub> = 30.0 μM	<a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Polygalatenoside B	Norepinephrine transporter binding assay	In vitro	IC <sub>50</sub> = 6.04 μM	<a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Polygalae Radix Oligosaccharide Esters (PROEs)	Chronic Unpredictable Mild Stress (CUMS) in rats	Not specified	Reduced serum CORT and ACTH; Increased hippocampal monoamine neurotransmitter s.	<a href="#">[19]</a>

Table 3: Anti-inflammatory Effects

Compound	Model	Assay	Endpoint	Result	Reference
3-O-(3,4,5-trimethoxy-cinnamoyl),6'-O-(p-methoxybenzoyl) sucrose ester (TCMB)	LPS-stimulated RAW 264.7 macrophages	NO and PGE <sub>2</sub> production, iNOS, COX-2, TNF- $\alpha$ , IL-1 $\beta$ , IL-6 expression	Inhibition of inflammatory mediators	Dose-dependent inhibition	<a href="#">[9]</a> <a href="#">[10]</a>
Tenuifolide A	LPS-stimulated macrophages	JNK and NF- $\kappa$ B signaling	Inhibition of inflammatory pathways	Effective	<a href="#">[9]</a>
Polygala tenuifolia Polysaccharide (PTBP-1-3)	LPS-activated BV2 microglia cells	NO, TNF- $\alpha$ , IL-1 $\beta$ production	Inhibition of pro-inflammatory mediators	Decreased production	<a href="#">[20]</a>

## Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete details, please refer to the original publications.

## Animal Models

- Chronic Mild Stress (CMS) Model of Depression:
  - Animals: Male Wistar or Sprague-Dawley rats.
  - Procedure: Animals are subjected to a series of unpredictable, mild stressors over a period of several weeks. Stressors may include periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle alterations, and forced swimming.
  - Behavioral Assessment: Sucrose preference test is used to measure anhedonia, a core symptom of depression. Open field test and elevated plus maze can be used to assess anxiety-like behaviors.

- Biochemical Analysis: Blood samples are collected to measure levels of CORT, ACTH, and CRH. Brain tissue is harvested to measure monoamine oxidase activity, neurotransmitter levels, and markers of oxidative stress.[\[12\]](#)[\[13\]](#)
- Scopolamine-Induced Amnesia Model:
  - Animals: Rats or mice.
  - Procedure: Animals are administered scopolamine, a muscarinic receptor antagonist, to induce cognitive deficits.
  - Behavioral Assessment: Passive avoidance task and Morris water maze are commonly used to evaluate learning and memory.[\[1\]](#)[\[17\]](#)[\[18\]](#)
- APP/PS1 Transgenic Mouse Model of Alzheimer's Disease:
  - Animals: Transgenic mice expressing mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1).
  - Procedure: These mice develop age-dependent amyloid- $\beta$  plaques and cognitive deficits.
  - Behavioral Assessment: Morris water maze is used to assess spatial learning and memory.
  - Histological Analysis: Brain sections are stained to visualize amyloid plaques and neuronal loss (e.g., with Congo red or anti-A $\beta$  antibodies). Immunofluorescence is used to assess neurogenesis (e.g., BrdU, DCX staining).[\[8\]](#)

## In Vitro Assays

- Cell Culture:
  - Neuroblastoma cells (e.g., SH-SY5Y): Used to model neuronal apoptosis and neuroprotection. Cells are treated with neurotoxins like glutamate or H<sub>2</sub>O<sub>2</sub> in the presence or absence of Polygala tenuifolia oligosaccharides.[\[3\]](#)[\[8\]](#)
  - Macrophage cells (e.g., RAW 264.7) and Microglia (e.g., BV2): Used to study anti-inflammatory effects. Cells are stimulated with LPS to induce an inflammatory response.[\[9\]](#)

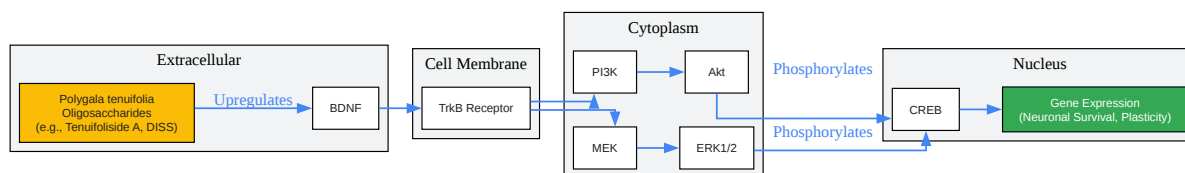


[10][20]

- Neural Stem Cells (NSCs): Isolated from embryonic or neonatal rodent brains to study the effects on neurogenesis.[8]
- Biochemical and Molecular Assays:
  - Western Blotting: To measure the protein expression and phosphorylation levels of key signaling molecules (e.g., ERK, Akt, CREB, iNOS, COX-2).[7][9]
  - ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) and hormones (e.g., CORT, ACTH).[9][19]
  - Real-Time PCR (qPCR): To measure the mRNA expression levels of target genes.[9]
  - NO Assay (Griess Reagent): To measure the production of nitric oxide in cell culture supernatants.[9][20]
  - Cell Viability Assays (e.g., MTT, LDH): To assess the protective effects of compounds against cytotoxicity.[8]
  - Enzyme Inhibition Assays: To determine the inhibitory activity against enzymes like MAO and AChE.[12][17][18]

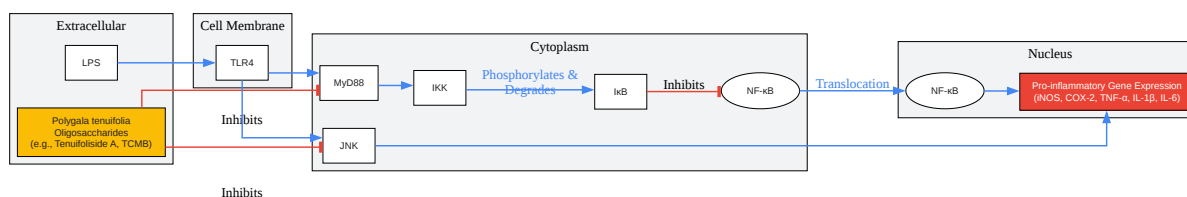
## Signaling Pathways and Visualizations

The biological activities of *Polygala tenuifolia* oligosaccharides are mediated by complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.



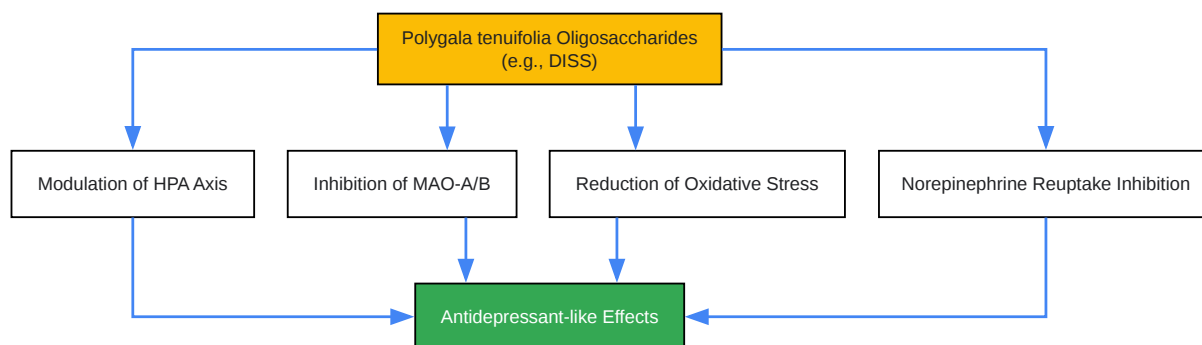
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Caption: Neuroprotective signaling pathway of Polygala tenuifolia oligosaccharides.



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Caption: Anti-inflammatory signaling pathway of Polygala tenuifolia oligosaccharides.



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Caption: Mechanisms of antidepressant-like activity of Polygala tenuifolia oligosaccharides.

## Conclusion and Future Directions

The oligosaccharides isolated from Polygala tenuifolia represent a promising class of natural products with significant therapeutic potential for a range of central nervous system disorders. Their multifaceted biological activities, including neuroprotection, anti-inflammation, antidepressant-like effects, and cognitive enhancement, are supported by a growing body of preclinical evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways such as the BDNF/TrkB-ERK/PI3K-CREB and NF- $\kappa$ B pathways, as well as the regulation of the HPA axis and monoamine neurotransmitter systems.

While the current data are encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

- **Pharmacokinetics and Bioavailability:** Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these oligosaccharides is crucial for their development as drugs.
- **Structure-Activity Relationship (SAR) Studies:** Identifying the specific structural features of the oligosaccharide esters that are responsible for their biological activities will enable the design of more potent and selective compounds.

- **Clinical Trials:** Well-designed clinical trials are needed to establish the safety and efficacy of Polygala tenuifolia oligosaccharides in human populations for various neurological and psychiatric conditions.
- **Long-term Safety:** Thorough toxicological studies are necessary to evaluate the long-term safety of these compounds.

In conclusion, Polygala tenuifolia oligosaccharides are a valuable source of lead compounds for the development of novel therapies for neurodegenerative diseases, depression, and cognitive decline. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of these natural products into clinical applications.

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